N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide is a hybrid molecule combining a 1,3-benzothiazole carboxamide core with a 2-hydroxyethyl-substituted 2,2'-bithiophene moiety. The molecular formula is C₁₇H₁₉N₃O₄S₂, with a molecular weight of 393.5 g/mol .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S3/c21-12(14-7-8-16(24-14)15-6-3-9-23-15)10-19-17(22)18-20-11-4-1-2-5-13(11)25-18/h1-9,12,21H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEDFSNCBLAKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with bithiophene motifs are known to be used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science.
Mode of Action
It’s known that bithiophene-based compounds can be used as hole transport materials (htms) for perovskite solar cells (pscs). The interaction of these compounds with their targets involves the transfer of charge carriers, which facilitates the operation of the device.
Biochemical Pathways
The use of bithiophene-based compounds in organic electronics suggests that they may influence electron transport pathways.
Pharmacokinetics
Its Log Po/w values range from 0.0 to 2.26, indicating varying degrees of lipophilicity.
Result of Action
The use of bithiophene-based compounds in organic electronics suggests that they may influence the conductivity and charge mobility of the material.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of solar cells based on perovskite materials, which use bithiophene-based compounds as HTMs, has been shown to increase over the years, suggesting the influence of technological advancements and environmental factors.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that combines a bithiophene moiety with a benzothiazole structure. This unique composition may confer significant biological activities, making it a subject of interest in medicinal chemistry and material science. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 393.5 g/mol. The compound features:
- Bithiophene moiety : Known for its electronic properties.
- Hydroxyethyl group : Enhances solubility and potential interactions with biological targets.
- Benzothiazole structure : Implicated in various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed based on structural analysis and preliminary studies:
- Electron Transfer : The bithiophene unit allows for π–π stacking interactions with nucleic acids and proteins, facilitating electron transfer processes that can disrupt cellular functions.
- Hydrogen Bonding : The hydroxyethyl and carboxamide groups can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor binding.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Anticancer Activity
Research has indicated that benzothiazole derivatives possess significant anticancer properties. For instance:
- A study on related benzothiazole compounds showed strong cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival .
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. In vitro studies demonstrated:
- Effective inhibition against several bacterial strains, suggesting potential use as antimicrobial agents . The mode of action may involve interference with bacterial DNA synthesis or protein function.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds is essential:
Case Studies
- Anticancer Efficacy : In a controlled study involving human-derived tumor cell lines (breast and colon), this compound exhibited IC50 values in the nanomolar range, indicating potent growth inhibition .
- Antimicrobial Screening : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in drug development .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves two primary components: the 2,2'-bithiophene moiety and the 1,3-benzothiazole carboxamide group. Key steps include:
- Bithiophene functionalization : Use Lawesson's reagent for thionation of γ-ketoamides to generate thiophene derivatives. For regioselective formylation, employ Vilsmeier-Haack (electrophilic substitution) or lithiation-electrophilic quenching (e.g., n-BuLi/DMF) to install formyl groups at specific positions .
- Benzothiazole coupling : Activate the benzothiazole-2-carboxylic acid via chloroformate intermediates (e.g., using SOCl₂) for amide bond formation with the hydroxyethyl-bithiophene intermediate . Critical intermediates include 5-substituted-2,2'-bithiophenes and activated benzothiazole carbonyl derivatives.
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiophene proton splitting patterns) and amide bond formation (δ ~8.5 ppm for CONH) .
- HPLC-MS : Assess purity (>95%) and confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- IR spectroscopy : Validate carbonyl stretches (amide C=O ~1650–1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in bithiophene functionalization?
- Electronic directing groups : Piperidino or hydroxyethyl substituents on bithiophene enhance nucleophilicity at specific positions, favoring Vilsmeier formylation at the 4-position .
- Lithiation strategies : Deprotonate acidic positions (e.g., 5´-H in 5-piperidino-2,2'-bithiophene) using n-BuLi, followed by electrophilic quenching to install substituents at the 5´-position .
- Temperature control : Lower temperatures (-78°C) minimize side reactions during lithiation .
Q. What in vitro assays are suitable for evaluating kinase inhibitory activity?
Given structural similarity to kinase inhibitors (e.g., dasatinib):
- Enzyme inhibition assays : Measure IC₅₀ against Src/Abl kinases using ATP-coupled fluorescence polarization .
- Cellular proliferation assays : Test anti-leukemic activity in K562 (CML) or solid tumor cell lines, comparing dose-response curves to known inhibitors .
- IL-2/TNF-α suppression : Assess immunomodulatory effects in LPS-stimulated RAW 264.7 macrophages .
Q. How should researchers resolve contradictions in reported biological activities of similar hybrids?
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration, incubation time).
- Structural benchmarking : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .
- Meta-analysis : Pool data from studies using validated anti-inflammatory (e.g., nitrite suppression in RAW 264.7 cells) or kinase inhibition endpoints .
Q. What computational approaches elucidate electronic interactions between the bithiophene and benzothiazole moieties?
- DFT calculations : Model HOMO/LUMO distributions to identify charge-transfer pathways between thiophene (electron-rich) and benzothiazole (electron-deficient) units .
- Molecular docking : Predict binding modes in kinase active sites (e.g., Abl kinase) using crystal structures (PDB: 2GQG) .
- MD simulations : Assess conformational stability of the hydroxyethyl linker in aqueous environments .
Methodological Considerations
- Data contradiction analysis : Use controlled synthetic replicates (≥3 batches) to isolate batch-dependent variability in bioactivity .
- Regioselectivity validation : Compare ¹H NMR chemical shifts of synthetic intermediates to literature-reported analogs .
- Purity thresholds : Ensure ≥95% HPLC purity to exclude confounding effects from byproducts in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
